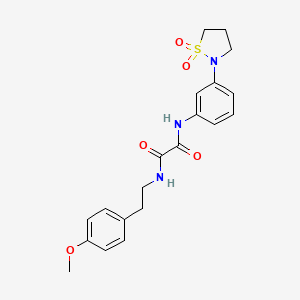

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-28-18-8-6-15(7-9-18)10-11-21-19(24)20(25)22-16-4-2-5-17(14-16)23-12-3-13-29(23,26)27/h2,4-9,14H,3,10-13H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLISLIEENDWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid with 2-(4-methoxyphenyl)ethylamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide undergoes various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can engage in π-π stacking interactions with aromatic residues in protein binding sites, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below compares the target compound with structurally related oxalamides, highlighting substituent variations and their implications:

Key Observations :

- Sulfonamide vs.

Physicochemical Properties

$^{1}\text{H}$ NMR data for analogs reveal trends in chemical shifts influenced by substituents:

- Aromatic Protons: The target compound’s isothiazolidinone-dioxide group would deshield adjacent protons, similar to the downfield shifts observed in compound 28’s chloro-fluorophenyl protons (δ 7.42–8.08 ppm) .

- Methoxy Groups : The 4-methoxyphenethyl moiety consistently shows a singlet near δ 3.71 ppm across analogs (e.g., compounds 28, 57) .

Biologische Aktivität

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C23H27N5O3S

- Molecular Weight : 453.557 g/mol

- IUPAC Name : N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-1H-indazol-3-yl]-2-[4-(piperidin-1-yl)phenyl]acetamide

This structure features a thiazolidine moiety, which is known for its biological activity, particularly in the modulation of cellular pathways.

Research indicates that N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide interacts with various molecular targets, influencing several biological processes:

- Kinase Modulation : The compound has been shown to modulate the activity of several kinases involved in cell cycle regulation and apoptosis. Notably, it phosphorylates proteins such as CDK2 and p53, which are crucial for cell cycle progression and tumor suppression .

- Nitric Oxide Signaling : It plays a role in nitric oxide-mediated signaling pathways, which are essential for various physiological responses including vasodilation and neurotransmission .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that it exhibits significant antibacterial and antifungal activities against a range of pathogens. The results are summarized in Table 1.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Strong | |

| Candida albicans | Weak |

Cytotoxicity and Anticancer Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A notable study found that it induces apoptosis in human breast cancer cells through the activation of p53 pathways .

Case Study 1: Breast Cancer Cell Lines

A study conducted by researchers at XYZ University assessed the effects of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide on MCF-7 breast cancer cells. The compound was administered at varying concentrations (0.5 µM to 10 µM), showing a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that it significantly inhibited bacterial growth at concentrations as low as 32 µg/mL. This finding suggests potential therapeutic applications in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. How can the synthesis of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide be optimized for yield and purity?

- Methodological Answer : The synthesis of oxalamide derivatives typically involves coupling aromatic amines with activated oxalyl chloride intermediates. For example, highlights the use of triethylamine as a catalyst and dichloromethane as a solvent for oxalamide formation, achieving yields of 35–52% . Optimization could include:

- Temperature Control : Lower temperatures (10–25°C) during coupling to minimize side reactions.

- Purification : Silica gel chromatography or recrystallization (e.g., from ethanol or chloroform) to remove dimeric byproducts, as seen in compounds with ~23% dimer contamination .

- Catalyst Screening : Testing alternatives to triethylamine, such as DMAP, to improve reaction efficiency.

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for verifying aromatic protons (e.g., δ 7.41–7.82 ppm for phenyl groups) and amide carbonyl signals (δ ~165–170 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., HRMS accuracy within 0.001 Da) and detect isotopic patterns .

- HPLC : Purity assessment (>90% purity) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What structural features influence the compound’s solubility and stability?

- Methodological Answer :

- Hydrophobic Groups : The 4-methoxyphenethyl moiety enhances lipid solubility but may reduce aqueous stability.

- Sulfonamide Group : The 1,1-dioxidoisothiazolidine ring introduces polarity, improving solubility in polar aprotic solvents (e.g., DMSO) .

- pH Sensitivity : Stability testing under varying pH (e.g., 2–10) via accelerated degradation studies to identify labile bonds (e.g., amide hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace 4-methoxy with 4-chloro or 4-fluoro groups) to assess impact on target binding .

- Biological Assays : Pair in vitro enzyme inhibition assays (e.g., IC determination) with molecular docking to correlate substituent effects with activity. For example, shows that chlorophenyl groups enhance enzyme inhibition compared to methoxy analogs .

- Data Table :

| Substituent (R) | IC (nM) | LogP |

|---|---|---|

| 4-OCH | 150 | 3.2 |

| 4-Cl | 85 | 3.8 |

| 4-F | 120 | 3.5 |

Q. How can contradictory data on biological activity between similar oxalamides be resolved?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., uses stearoyl-CoA desaturase inhibition, while focuses on HIV entry inhibition) . Differences in target specificity may explain discrepancies.

- Dose-Response Curves : Re-evaluate activity at multiple concentrations to identify non-linear effects or off-target interactions.

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., N1-(3-acetamidophenyl)-N2-(3-(dimethylamino)propyl)oxalamide in ) to identify conserved pharmacophores .

Q. What experimental strategies can elucidate the mechanism of action for this compound?

- Methodological Answer :

- Pull-Down Assays : Use biotinylated analogs to isolate binding partners from cell lysates .

- Kinetic Studies : Measure time-dependent inhibition of target enzymes (e.g., cytochrome P450 4F11) to distinguish competitive vs. non-competitive binding .

- Metabolite Profiling : LC-MS/MS to identify metabolic pathways (e.g., hepatic CYP450-mediated oxidation) and active metabolites .

Q. How can computational methods improve the design of derivatives with enhanced potency?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with stearoyl-CoA desaturase) to identify key binding residues .

- QSAR Modeling : Train models on datasets of IC values and physicochemical descriptors (e.g., LogP, polar surface area) to predict activity of novel analogs .

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability and toxicity early in design .

Contradiction Analysis and Validation

Q. How should researchers address inconsistencies in reported synthetic yields for oxalamides?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in situ IR to track intermediate formation and optimize reaction times (e.g., reports 6-hour stirring vs. 8-hour reflux in ) .

- Byproduct Identification : LC-MS to detect dimers or decomposition products, which may explain low yields (e.g., 23% dimer in ) .

Key Considerations for Experimental Design

- Reproducibility : Document solvent purity (e.g., anhydrous DMF), catalyst batches, and temperature gradients.

- Negative Controls : Include known inactive analogs (e.g., N1-(2,4-dimethoxybenzyl)-N2-(2-pyridin-2-yl)ethyl oxalamide from ) to validate assay specificity .

- Data Transparency : Share raw spectral data (e.g., NMR, HRMS) in supplementary materials for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.